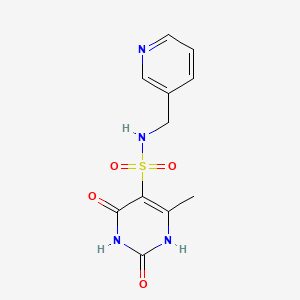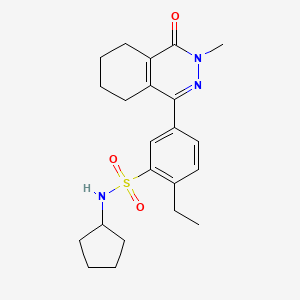![molecular formula C22H21N3O4S B11302867 5-amino-1-(3,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11302867.png)
5-amino-1-(3,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« 5-amino-1-(3,4-diméthoxyphényl)-4-[4-(4-méthoxyphényl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one » est un composé organique complexe qui présente une combinaison de cycles aromatiques, d’un cycle thiazole et d’une structure pyrrolone. Les composés présentant de telles structures présentent souvent un intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d’un tel composé implique généralement une synthèse organique en plusieurs étapes. Le processus peut inclure :
- Formation du cycle thiazole par une réaction de cyclisation.
- Introduction du groupe amino par des réactions d’amination.
- Méthoxylation des cycles aromatiques en utilisant des réactifs méthoxy dans des conditions spécifiques.
Méthodes de production industrielle
La production industrielle nécessiterait l’optimisation de la voie de synthèse pour assurer un rendement et une pureté élevés. Cela pourrait impliquer :
- L’utilisation de catalyseurs pour améliorer les vitesses de réaction.
- La mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy.
Réduction : Les réactions de réduction pourraient cibler le cycle thiazole ou la structure pyrrolone.
Substitution : Des réactions de substitution électrophile ou nucléophile pourraient se produire sur les cycles aromatiques.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, nucléophiles tels que les amines ou les thiols.
Produits majeurs
Les produits majeurs dépendraient des réactions et des conditions spécifiques, mais pourraient inclure divers dérivés oxydés, réduits ou substitués du composé d’origine.
4. Applications de la recherche scientifique
Ce composé pourrait avoir plusieurs applications en recherche scientifique :
Chimie : En tant que brique élémentaire pour des molécules plus complexes.
Biologie : Utilisation potentielle dans l’étude des interactions enzymatiques ou comme sonde dans les dosages biochimiques.
Médecine : Applications thérapeutiques possibles en raison de sa similitude structurelle avec des molécules bioactives connues.
Industrie : Utilisation dans la synthèse de colorants, de polymères ou d’autres produits chimiques industriels.
Applications De Recherche Scientifique
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: Use in the synthesis of dyes, polymers, or other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action dépendrait du contexte biologique ou chimique spécifique. En général, de tels composés pourraient :
- Interagir avec les enzymes ou les récepteurs dans les systèmes biologiques.
- Participer à des réactions de transfert d’électrons en raison de la présence de cycles aromatiques et hétérocycliques.
- Affecter les voies cellulaires en modulant l’activité de protéines spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
5-amino-1-(3,4-diméthoxyphényl)-4-(4-méthoxyphényl)-1,2-dihydro-3H-pyrrol-3-one : Manque le cycle thiazole.
Dérivés de 4-(4-méthoxyphényl)-1,3-thiazol-2-yl : Structure de thiazole similaire, mais substituants différents.
Unicité
La combinaison unique du cycle thiazole avec la structure pyrrolone et les multiples groupes méthoxy peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé intéressant pour des études plus approfondies.
Propriétés
Formule moléculaire |
C22H21N3O4S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H21N3O4S/c1-27-15-7-4-13(5-8-15)16-12-30-22(24-16)20-17(26)11-25(21(20)23)14-6-9-18(28-2)19(10-14)29-3/h4-10,12,23,26H,11H2,1-3H3 |
Clé InChI |
OROZDVWTQDJDPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=C(C=C4)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11302796.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide](/img/structure/B11302797.png)
![N-(3-chloro-4-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11302801.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)acetamide](/img/structure/B11302809.png)

![6-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11302835.png)
![5,7-dimethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B11302843.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11302854.png)
![N-(2-methoxybenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11302857.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11302868.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide](/img/structure/B11302875.png)
![2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11302876.png)
![6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11302880.png)
